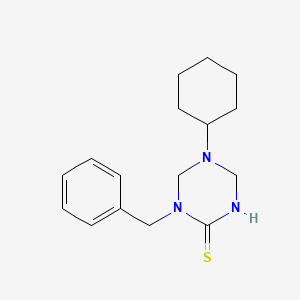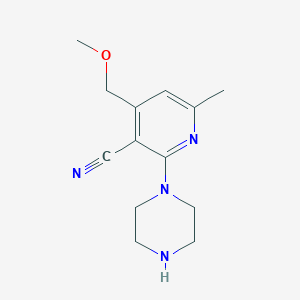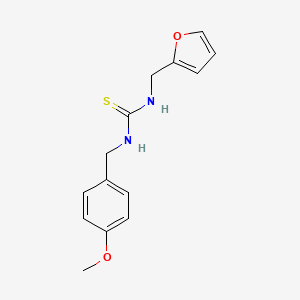![molecular formula C14H16N2OS2 B5858003 5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide, also known as ETPTC, is a chemical compound with potential applications in scientific research. ETPTC is a hydrazone derivative and has been shown to possess anti-inflammatory, antimicrobial, and antitumor properties.
Applications De Recherche Scientifique
5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has been studied for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to possess anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to possess antimicrobial properties and has been studied as a potential treatment for bacterial infections.
In the field of oncology, this compound has been shown to possess antitumor properties and has been studied as a potential treatment for various types of cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide has several advantages for lab experiments. It is a stable and highly pure compound, making it easy to work with. This compound has also been shown to have low toxicity, making it a safe compound to work with in vitro and in vivo studies.
However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound and there is limited information available on its pharmacokinetics and toxicity. Further studies are needed to fully understand the potential risks and benefits of using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide. One area of interest is the development of this compound as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of this compound in vivo.
Another area of interest is the development of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Further studies are needed to determine the potential of this compound as a cancer treatment.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. This information will be valuable in the development of this compound as a potential therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its anti-inflammatory, antimicrobial, and antitumor properties make it a valuable compound for the development of new treatments for various diseases. Further studies are needed to fully understand the potential risks and benefits of using this compound in lab experiments and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide involves the reaction of 5-ethyl-2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl iodide to yield this compound. The synthesis of this compound has been optimized for high yield and purity, making it a valuable compound for scientific research.
Propriétés
IUPAC Name |
5-ethyl-N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-3-11-5-6-13(19-11)8-15-16-14(17)10-7-12(4-2)18-9-10/h5-9H,3-4H2,1-2H3,(H,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEITODSENAFPH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2=CSC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=N/NC(=O)C2=CSC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)

![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)

![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)

![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)

![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)